N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide
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Overview
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with the molecular formula C19H19NO5S3 It is characterized by the presence of methoxy, phenylsulfonyl, and thienyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-(phenylsulfonyl)-2-(2-thienyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The phenylsulfonyl and thienyl groups may enhance the compound’s binding affinity and specificity towards certain proteins or receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide
- 4-methoxy-N-[2-(phenylsulfonyl)-2-(3-thienyl)ethyl]benzenesulfonamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the thienyl group, in particular, may influence its electronic properties and reactivity.
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S3/c1-25-15-9-11-17(12-10-15)28(23,24)20-14-19(18-8-5-13-26-18)27(21,22)16-6-3-2-4-7-16/h2-13,19-20H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLRKJGJFWVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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